Cas no 3139-27-3 (N-(Furan-2-ylmethyl)-4-methylaniline)
N-(Furan-2-ylmethyl)-4-methylaniline Chemical and Physical Properties
Names and Identifiers
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- 2-Furanmethanamine,N-(4-methylphenyl)-
- N-(furan-2-ylmethyl)-4-methylaniline
- N1-(FUR-2-YLMETHYL)-4-METHYLANILINE
- (2-furylmethyl)(4-methylphenyl)amine
- 2-Furfuryl-p-toluidin
- Furan-2-ylmethyl-p-tolyl-amine
- furfuryl-N-p-toluidine
- N-(p-Tolyl)furfurylamine
- N-Furfuryl-p-toluidin
- N-Furfuryl-p-toluidine
- N-(Fur-2-ylmethyl)-4-methylaniline
- CHEMBL259700
- PS-11327
- Z87002231
- A820827
- DTXSID40339629
- N-(2-furylmethyl)-4-methyl-aniline
- BHQOFWPBMQRCQK-UHFFFAOYSA-N
- SB60937
- FT-0634691
- AKOS000122215
- FURAN-2-YLMETHYL-P-TOTYL-AMINE
- N-(2-Furylmethyl)-4-methylaniline #
- N-(2-Furylmethyl)-4-methylaniline
- SCHEMBL11792458
- MFCD00830575
- EN300-02472
- N-[(furan-2-yl)methyl]-4-methylaniline
- Oprea1_109848
- 3139-27-3
- G54224
- STL370697
- DB-048022
- N-(Furan-2-ylmethyl)-4-methylaniline
-
- MDL: MFCD00830575
- Inchi: 1S/C12H13NO/c1-10-4-6-11(7-5-10)13-9-12-3-2-8-14-12/h2-8,13H,9H2,1H3
- InChI Key: BHQOFWPBMQRCQK-UHFFFAOYSA-N
- SMILES: O1C=CC=C1CNC1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 187.10000
- Monoisotopic Mass: 187.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 25.2Ų
Experimental Properties
- Density: 1.11
- Boiling Point: 155-157/10mm
- Flash Point: 130.8°C
- Refractive Index: 1.597
- PSA: 25.17000
- LogP: 3.27310
N-(Furan-2-ylmethyl)-4-methylaniline Customs Data
- HS CODE:2921430090
- Customs Data:
China Customs Code:
2921430090Overview:
2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union
Summary:
HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N-(Furan-2-ylmethyl)-4-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F594303-50mg |
N-(Furan-2-ylmethyl)-4-methylaniline |
3139-27-3 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F594303-100mg |
N-(Furan-2-ylmethyl)-4-methylaniline |
3139-27-3 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F594303-500mg |
N-(Furan-2-ylmethyl)-4-methylaniline |
3139-27-3 | 500mg |
$ 210.00 | 2022-06-04 | ||
| Apollo Scientific | OR24759-100mg |
N-(Fur-2-ylmethyl)-4-methylaniline |
3139-27-3 | 100mg |
£52.00 | 2025-02-19 | ||
| abcr | AB240724-1 g |
N1-(Fur-2-ylmethyl)-4-methylaniline; . |
3139-27-3 | 1g |
€694.00 | 2023-06-22 | ||
| abcr | AB240724-250mg |
N1-(Fur-2-ylmethyl)-4-methylaniline; . |
3139-27-3 | 250mg |
€379.00 | 2025-02-14 | ||
| abcr | AB240724-1g |
N1-(Fur-2-ylmethyl)-4-methylaniline; . |
3139-27-3 | 1g |
€694.00 | 2025-02-14 | ||
| eNovation Chemicals LLC | Y1238813-100mg |
FURAN-2-YLMETHYL-P-TOLYL-AMINE |
3139-27-3 | 96% | 100mg |
$165 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1238813-1g |
FURAN-2-YLMETHYL-P-TOLYL-AMINE |
3139-27-3 | 96% | 1g |
$470 | 2024-06-06 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-263937-100 mg |
N1-(Fur-2-ylmethyl)-4-methylaniline, |
3139-27-3 | 100MG |
¥421.00 | 2023-07-11 |
N-(Furan-2-ylmethyl)-4-methylaniline Suppliers
N-(Furan-2-ylmethyl)-4-methylaniline Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on N-(Furan-2-ylmethyl)-4-methylaniline
Professional Introduction to N-(Furan-2-ylmethyl)-4-methylaniline (CAS No. 3139-27-3)
N-(Furan-2-ylmethyl)-4-methylaniline (CAS No. 3139-27-3) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention for its potential applications in drug discovery and medicinal chemistry. This compound, characterized by its aromatic amine core and a furan substituent, represents a versatile scaffold that can be modified to develop novel therapeutic agents.
The structural motif of N-(Furan-2-ylmethyl)-4-methylaniline incorporates a benzene ring with a methyl group at the fourth position and an amine functional group linked to a furan-methyl side chain. This configuration provides multiple sites for chemical modification, making it an attractive candidate for synthesizing derivatives with enhanced pharmacological properties. The presence of both aromatic and heterocyclic components in its structure suggests potential interactions with biological targets, which is crucial for the development of effective pharmaceuticals.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the furan moiety due to their ability to modulate various biological pathways. Research has demonstrated that furan-based compounds can exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The amine group in N-(Furan-2-ylmethyl)-4-methylaniline further enhances its potential as a pharmacophore by allowing for hydrogen bonding interactions with biological targets.
The synthesis of N-(Furan-2-ylmethyl)-4-methylaniline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include the Friedel-Crafts alkylation of aniline derivatives followed by functional group transformations to introduce the furan-methyl side chain. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have also been employed to improve the efficiency and selectivity of the synthesis process.
The pharmacological evaluation of N-(Furan-2-ylmethyl)-4-methylaniline has revealed promising results in preclinical studies. Its ability to interact with specific biological targets has been investigated using computational modeling and experimental techniques. These studies have highlighted its potential as a lead compound for further development into therapeutic agents targeting neurological disorders, cardiovascular diseases, and other chronic conditions. The compound's unique structural features make it a valuable scaffold for designing molecules with improved efficacy and reduced side effects.
In addition to its pharmaceutical applications, N-(Furan-2-ylmethyl)-4-methylaniline has shown potential in material science research. Its aromatic structure and functional groups make it suitable for use in the development of organic electronic materials, such as conductive polymers and liquid crystals. These materials are essential components in modern electronic devices, including organic light-emitting diodes (OLEDs) and flexible displays.
The chemical properties of N-(Furan-2-ylmethyl)-4-methylaniline, including its solubility, stability, and reactivity, have been thoroughly characterized. These properties are critical for determining its suitability for various applications in pharmaceuticals and materials science. Solubility studies have shown that the compound exhibits moderate solubility in polar organic solvents, which facilitates its use in solution-based synthetic protocols. Stability assessments have indicated that it remains stable under standard storage conditions but may degrade under extreme temperatures or acidic environments.
The industrial production of N-(Furan-2-ylmethyl)-4-methylaniline requires stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor the synthesis process and verify the identity of the final product. These measures are essential for meeting regulatory requirements and ensuring that the compound is suitable for use in pharmaceutical formulations.
The future prospects of N-(Furan-2-ylmethyl strong >)-< strong >4-methylaniline strong >in drug discovery are promising. Ongoing research efforts are focused on developing new derivatives with enhanced pharmacological properties through rational molecular design and structure-activity relationship (SAR) studies. Computational methods, such as molecular docking and virtual screening, are being utilized to identify potential binding sites on biological targets and optimize the compound's interaction profile.
In conclusion, N-(< strong >Furan - 2 - ylmethyl strong >)-< strong >4 - methylaniline strong >(CAS No. 3139-27-3) is a multifaceted compound with significant potential in pharmaceutical chemistry and materials science. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. Additionally, its applications in material science highlight its versatility beyond traditional pharmaceutical uses. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in advancing scientific innovation across multiple disciplines.
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